4-(Difluoromethylidene)cyclohexan-1-one
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Overview
Description
4-(Difluoromethylidene)cyclohexan-1-one is a chemical compound characterized by the presence of a difluoromethylidene group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethylidene)cyclohexan-1-one typically involves the introduction of a difluoromethylidene group to a cyclohexanone precursor. One common method includes the use of difluoromethylation reagents under specific reaction conditions. For instance, metal-based methods have been developed to facilitate the transfer of difluoromethylidene groups to various substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethylidene)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Difluoromethylidene)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethylidene group can influence the compound’s reactivity and binding properties, affecting its overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethylidene)cyclohexan-1-one include other difluoromethylidene-substituted cyclohexanones and related structures. These compounds share similar structural features but may differ in their reactivity and applications.
Uniqueness
This compound is unique due to its specific difluoromethylidene substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
4-(Difluoromethylidene)cyclohexan-1-one is a synthetic organic compound that has garnered attention for its potential biological activity. The unique difluoromethylidene functional group imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H8F2O
- Molecular Weight : 146.13 g/mol
- CAS Number : 137780-61-1
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C7H8F2O |
Molecular Weight | 146.13 g/mol |
CAS Number | 137780-61-1 |
Synthesis
The synthesis of this compound typically involves the introduction of a difluoromethylidene group to a cyclohexanone precursor. Common methods include:
- Difluoromethylation Reagents : Utilization of metal-based reagents to facilitate the introduction of the difluoromethylidene group.
- Optimized Reaction Conditions : Adjustments in temperature, pressure, and solvents to maximize yield and purity during industrial production.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, although specific mechanisms remain under investigation.
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition or modulation of enzymatic activity.
The mechanism of action is primarily attributed to the compound's ability to interact with biological molecules through its difluoromethylidene group. This interaction can affect molecular binding properties and influence various biochemical pathways.
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
-
Antimicrobial Efficacy :
- A study examined the efficacy of difluoromethylated compounds against various bacterial strains, indicating promising results in inhibiting growth at specific concentrations.
- Enzyme Interaction Studies :
-
Therapeutic Applications :
- Investigations into the therapeutic potential of difluoromethylated compounds have highlighted their use as precursors in synthesizing more complex drugs targeting specific diseases.
Comparison with Similar Compounds
Comparative studies with other difluoromethyl-substituted cyclohexanones reveal that while they share structural similarities, their reactivity and biological activities can differ significantly based on the substituents present.
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, enzyme inhibition | Difluoromethylidene substitution |
Other difluoromethylated cyclohexanones | Varies (some exhibit toxicity) | Different substituents influence activity |
Properties
IUPAC Name |
4-(difluoromethylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPPVKVMVBOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1=C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137780-61-1 |
Source
|
Record name | 4-(difluoromethylidene)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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